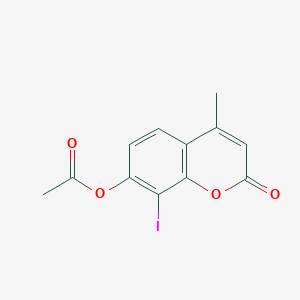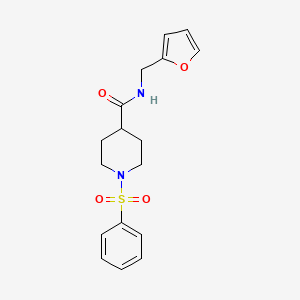![molecular formula C16H25NO B5888094 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IPP or 5-IPP, and it is a pyrrolidine derivative that has a unique chemical structure. In
Mecanismo De Acción
The mechanism of action of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine involves its binding to the sigma-1 receptor. This binding results in the modulation of various intracellular signaling pathways, including the regulation of calcium ion channels and the inhibition of NMDA receptors. The exact mechanism of action of this compound is still being investigated, but it is believed to be involved in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have analgesic effects and may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in various physiological processes. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine. One potential direction is the investigation of its potential applications in the treatment of pain and inflammation. Additionally, this compound may be useful in the development of new drugs for the treatment of depression and addiction. Further research is also needed to fully understand the mechanism of action of this compound and its role in various physiological processes.
Métodos De Síntesis
The synthesis of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine involves the reaction of 5-isopropyl-2-methylphenol with 2-bromoethylamine hydrobromide in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine has been studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. The sigma-1 receptor has been implicated in the modulation of pain, depression, and addiction, among other functions. Therefore, this compound has been studied as a potential tool for investigating the sigma-1 receptor and its role in various physiological processes.
Propiedades
IUPAC Name |
1-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)15-7-6-14(3)16(12-15)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQPCRWHIIFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

